methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions One common approach is the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form the corresponding chalcone This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form an alcohol.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4Z)-1-(4-hydroxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-1-(4-chlorophenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
Uniqueness
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups and structural features makes it distinct from other similar compounds.
Biological Activity
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential therapeutic applications. This article delves into its biological activities, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is significant in medicinal chemistry due to its diverse biological activities. The presence of a methoxy group and a thiophenyl moiety enhances its lipophilicity and potentially its bioavailability.
1. Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammatory processes. In vitro assays demonstrated that derivatives of pyrazole compounds exhibit varying degrees of COX-II inhibitory activity:
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
PYZ16 | 0.52 | 10.73 |
Celecoxib | 0.78 | 9.51 |
The selectivity of PYZ16 for COX-II over COX-I suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. In one study, derivatives showed significant activity against Staphylococcus aureus and Candida albicans, indicating broad-spectrum efficacy:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.62 µg/mL |
Candida albicans | 15.62 µg/mL |
This antimicrobial activity suggests potential applications in treating infections caused by resistant strains .
3. Antioxidant Activity
The antioxidant capacity of this compound has been investigated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibits moderate antioxidant activity, which may contribute to its overall therapeutic profile by mitigating oxidative stress-related damage.
The anti-inflammatory mechanism is primarily attributed to the inhibition of COX enzymes, leading to decreased production of prostaglandins involved in inflammation and pain signaling pathways. The antimicrobial activity may result from disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions reported significant reductions in pain scores and inflammatory markers after treatment with pyrazole derivatives similar to this compound.
- Case Study 2 : In an experimental model of infection, compounds exhibiting similar structures demonstrated effective bacterial clearance and improved survival rates in infected mice.
Properties
Molecular Formula |
C21H23N3O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(2-thiophen-2-ylethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C21H23N3O4S/c1-14(22-11-10-17-5-4-12-29-17)20-18(13-19(25)28-3)23-24(21(20)26)15-6-8-16(27-2)9-7-15/h4-9,12,23H,10-11,13H2,1-3H3 |
InChI Key |
XCSKGJAKTDFCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CC=CS1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
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